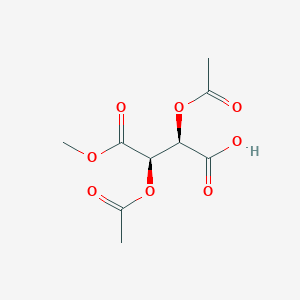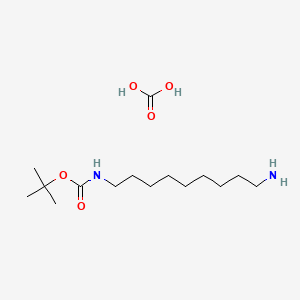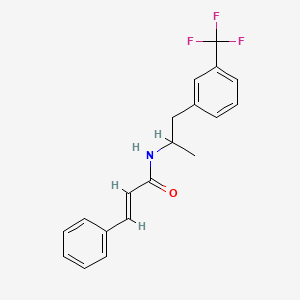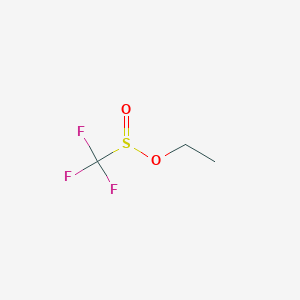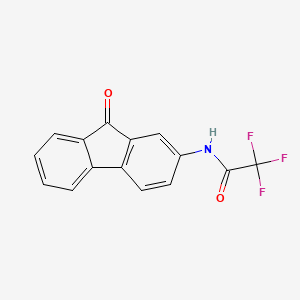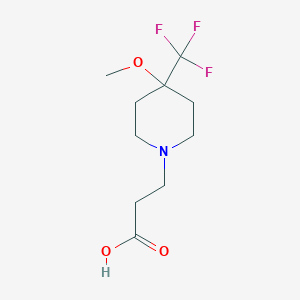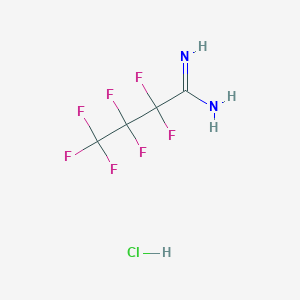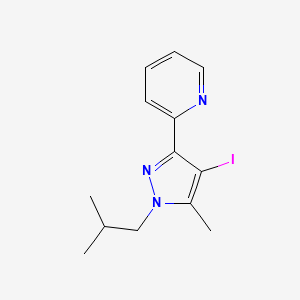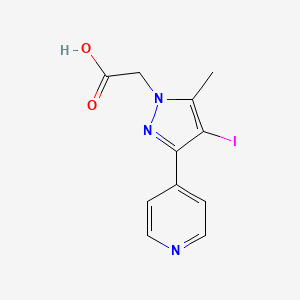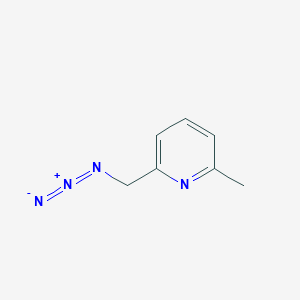
N-(3-Fluorophenyl)benzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorophenyl)benzamidine: is an organic compound that belongs to the class of amidines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is bonded to the benzamidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)benzamidine typically involves the reaction of 3-fluoroaniline with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Fluorophenyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products:
Oxidation: Formation of fluorinated benzamidine oxides.
Reduction: Formation of fluorinated benzylamines.
Substitution: Formation of various substituted benzamidines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Fluorophenyl)benzamidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain proteases, making it a candidate for drug development .
Medicine: this compound derivatives are explored for their potential therapeutic applications. They are investigated for their antiviral, antibacterial, and antifungal properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of N-(3-Fluorophenyl)benzamidine involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of proteases, binding to the active site of the enzyme and preventing substrate access . This inhibition is crucial for its potential therapeutic effects, particularly in the treatment of diseases involving protease activity.
Comparación Con Compuestos Similares
Benzamidine: The simplest aryl amidine, used as a protease inhibitor.
N-Chloro-N’-(p-fluorophenyl)-benzamidine:
Uniqueness: N-(3-Fluorophenyl)benzamidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
21719-87-9 |
|---|---|
Fórmula molecular |
C13H11FN2 |
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
N'-(3-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11FN2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H,(H2,15,16) |
Clave InChI |
CKQSHOMBSPIFQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


